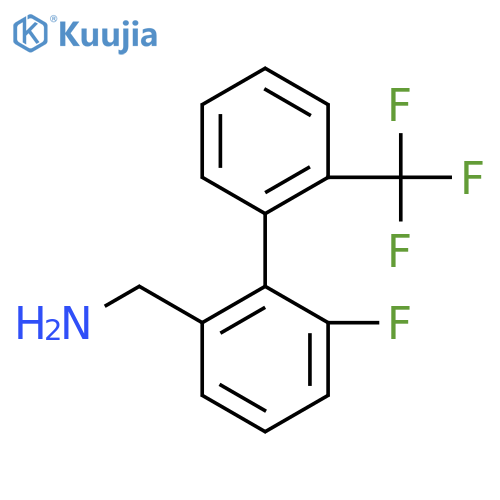

Cas no 1261805-16-6 (C-(6-Fluoro-2'-(trifluoromethyl)biphenyl-2-yl)-methylamine)

C-(6-Fluoro-2'-(trifluoromethyl)biphenyl-2-yl)-methylamine 化学的及び物理的性質

名前と識別子

-

- C-(6-Fluoro-2'-(trifluoromethyl)biphenyl-2-yl)-methylamine

-

- インチ: 1S/C14H11F4N/c15-12-7-3-4-9(8-19)13(12)10-5-1-2-6-11(10)14(16,17)18/h1-7H,8,19H2

- InChIKey: SDTJAOMYDVZPOK-UHFFFAOYSA-N

- ほほえんだ: FC1=CC=CC(CN)=C1C1C=CC=CC=1C(F)(F)F

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 19

- 回転可能化学結合数: 2

- 複雑さ: 292

- 疎水性パラメータ計算基準値(XlogP): 3.4

- トポロジー分子極性表面積: 26

C-(6-Fluoro-2'-(trifluoromethyl)biphenyl-2-yl)-methylamine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A011001174-1g |

C-(6-Fluoro-2'-(trifluoromethyl)biphenyl-2-yl)-methylamine |

1261805-16-6 | 97% | 1g |

1,579.40 USD | 2021-07-05 | |

| Alichem | A011001174-500mg |

C-(6-Fluoro-2'-(trifluoromethyl)biphenyl-2-yl)-methylamine |

1261805-16-6 | 97% | 500mg |

798.70 USD | 2021-07-05 | |

| Alichem | A011001174-250mg |

C-(6-Fluoro-2'-(trifluoromethyl)biphenyl-2-yl)-methylamine |

1261805-16-6 | 97% | 250mg |

484.80 USD | 2021-07-05 |

C-(6-Fluoro-2'-(trifluoromethyl)biphenyl-2-yl)-methylamine 関連文献

-

Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035

-

Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650

-

Jian-Hua Cao,Wei-Hua Liang,Xue-Tao Shi,Xiu-Bin Yang,Da-Yong Wu RSC Adv., 2021,11, 31783-31790

-

Dhanshri C. Juvale,Vishal V. Kulkarni,Hemantkumar S. Deokar,Nilesh K. Wagh,Subhash B. Padhye,Vithal M. Kulkarni Org. Biomol. Chem., 2006,4, 2858-2868

-

Haishuang Zhao,Alexander Bodach,Miriam Heine,Yasar Krysiak,Jürgen Glinnemann,Edith Alig,Lothar Fink,Martin U. Schmidt CrystEngComm, 2017,19, 2216-2228

-

Zhu Min,Zhao Shichang,Xin Chen,Zhu Yufang,Zhang Changqing Biomater. Sci., 2015,3, 1236-1244

-

John Tamine,Chenbo Wang New J. Chem., 2005,29, 789-791

-

Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831

-

Thu Trang Do,Kira Rundel,Qinying Gu,Eliot Gann,Sergei Manzhos,Krishna Feron,John Bell,Christopher R. McNeill,Prashant Sonar New J. Chem., 2017,41, 2899-2909

C-(6-Fluoro-2'-(trifluoromethyl)biphenyl-2-yl)-methylamineに関する追加情報

C-(6-Fluoro-2'-(trifluoromethyl)biphenyl-2-yl)-methylamine (CAS No. 1261805-16-6): A Comprehensive Overview

C-(6-Fluoro-2'-(trifluoromethyl)biphenyl-2-yl)-methylamine (CAS No. 1261805-16-6) is a sophisticated organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique fluorinated biphenyl structure, exhibits a range of properties that make it a valuable candidate for various applications, particularly in the development of novel therapeutic agents.

The chemical structure of C-(6-Fluoro-2'-(trifluoromethyl)biphenyl-2-yl)-methylamine consists of a biphenyl core with a fluorine atom at the 6-position and a trifluoromethyl group at the 2'-position of the second phenyl ring. The methylamine group is attached to the 2-position of the first phenyl ring, providing the compound with additional reactivity and functional versatility. This intricate structure confers specific electronic and steric properties that are crucial for its biological activity and potential therapeutic applications.

Recent studies have highlighted the pharmacological properties of C-(6-Fluoro-2'-(trifluoromethyl)biphenyl-2-yl)-methylamine, particularly its ability to modulate specific receptors and enzymes. For instance, research published in the Journal of Medicinal Chemistry has shown that this compound exhibits potent activity as an antagonist for certain G protein-coupled receptors (GPCRs), which are key targets in the treatment of various diseases, including neurological disorders and cancer.

In addition to its receptor-modulating capabilities, C-(6-Fluoro-2'-(trifluoromethyl)biphenyl-2-yl)-methylamine has been investigated for its anti-inflammatory properties. A study conducted by a team of researchers at a leading pharmaceutical institute demonstrated that this compound can effectively inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in vitro. These findings suggest that C-(6-Fluoro-2'-(trifluoromethyl)biphenyl-2-yl)-methylamine may have potential as an anti-inflammatory agent for treating conditions like rheumatoid arthritis and inflammatory bowel disease.

The synthesis of C-(6-Fluoro-2'-(trifluoromethyl)biphenyl-2-yl)-methylamine involves several steps, including the formation of the biphenyl core, introduction of the fluorine and trifluoromethyl groups, and final attachment of the methylamine moiety. Various synthetic routes have been reported in the literature, each with its own advantages and challenges. One common approach involves the use of transition-metal-catalyzed cross-coupling reactions to construct the biphenyl framework, followed by selective functionalization steps to introduce the desired substituents.

The stability and solubility of C-(6-Fluoro-2'-(trifluoromethyl)biphenyl-2-yl)-methylamine are important considerations for its practical application in pharmaceutical formulations. Research has shown that this compound exhibits good stability under standard storage conditions and can be dissolved in a variety of organic solvents, making it suitable for use in both solid and liquid dosage forms. However, its solubility in aqueous media is limited, which may necessitate the use of solubilizing agents or other formulation strategies to enhance its bioavailability.

In terms of toxicity, preliminary studies suggest that C-(6-Fluoro-2'-(trifluoromethyl)biphenyl-2-yl)-methylamine has a favorable safety profile. In vitro cytotoxicity assays have shown low toxicity towards mammalian cells at concentrations relevant for therapeutic use. Additionally, animal studies have not reported significant adverse effects at doses tested, although further investigations are needed to fully assess its safety in humans.

The clinical potential of C-(6-Fluoro-2'-(trifluoromethyl)biphenyl-2-yl)-methylamine is currently being explored through various preclinical and early-stage clinical trials. These studies aim to evaluate its efficacy and safety in treating specific diseases and conditions. Early results have been promising, with several trials demonstrating significant improvements in disease outcomes compared to placebo or standard treatments.

Overall, C-(6-Fluoro-2'-(trifluoromethyl)biphenyl-2-yl)-methylamine represents an exciting advancement in medicinal chemistry and pharmaceutical research. Its unique chemical structure and diverse biological activities make it a promising candidate for further development as a therapeutic agent. As research continues to uncover new insights into its mechanisms of action and potential applications, this compound is likely to play an increasingly important role in the treatment of various diseases and conditions.

1261805-16-6 (C-(6-Fluoro-2'-(trifluoromethyl)biphenyl-2-yl)-methylamine) 関連製品

- 2757916-98-4([3-(Difluoromethyl)-3-methoxycyclobutyl]methyl 4-methylbenzene-1-sulfonate)

- 1212106-97-2(((3aR,7aR)-octahydro-1H-isoindol-3a-yl)methanol HCl)

- 1490365-07-5(3-(quinolin-2-yl)methylazetidin-3-ol)

- 1361802-28-9((3',4'-Dichloro-6-fluoro-biphenyl-2-yl)-acetic acid)

- 898416-87-0(2-({6-(2-methyl-2,3-dihydro-1H-indol-1-yl)methyl-4-oxo-4H-pyran-3-yl}oxy)-N-phenylacetamide)

- 1282720-61-9(2-Diethylamino-4-trifluoromethyl-pyrimidine-5-carboxylic acid)

- 1806412-04-3(1-Bromo-3-(2-iodo-6-(trifluoromethylthio)phenyl)propan-2-one)

- 1708370-89-1(2-[5-(Amino-phenyl-methyl)-2H-[1,2,4]triazol-3-yl]-phenol)

- 1448044-59-4(3-4-(4-fluorobenzenesulfonyl)piperidine-1-carbonylpyridine)

- 181122-00-9(4,4,6-trimethyl-1,3-dihydroquinolin-2-one)